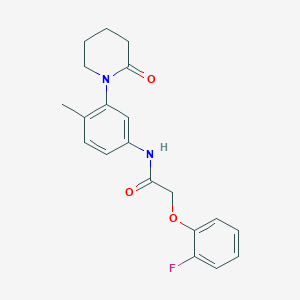

2-(2-fluorophenoxy)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel acetamide derivatives, including 2-(2-fluorophenoxy) derivatives, have been synthesized for various applications. One such study focused on synthesizing and characterizing novel compounds using primary compounds like 3-fluoro-4-cyanophenol (Yang Man-li, 2008).

Photoreactions in Different Solvents

- Research on flutamide (a related compound) demonstrated that it undergoes different photoreactions in solvents like acetonitrile and 2-propanol. This study's insights can be relevant for understanding the behavior of similar acetamide derivatives under varying conditions (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).

Inhibitory Effects and Antioxidant Activities

- Phenolic compounds like acetaminophen and salicylate have been studied for their role as inhibitors of lipid peroxidation and as radical scavengers. These findings are useful for understanding the properties of related acetamide derivatives (T. Dinis, V. M. Maderia, L. Almeida, 1994).

Antimicrobial Agents

- Oxazolidinone analogs, which are chemically related, have shown promising in vitro antibacterial activities against various pathogens. This suggests potential antimicrobial applications for similar acetamide derivatives (G. Zurenko et al., 1996).

Fluorogenic Labeling for Biological Studies

- Phenolic fluorophores and their derivatives are crucial in biological science, and their modifications, like acetoxymethyl (AM) ether groups, enhance their utility in biochemical and biological systems. This highlights the potential use of related acetamide derivatives in biological imaging and diagnostics (L. Lavis, Tzu-Yuan Chao, R. Raines, 2011).

Radioligands for Peripheral Benzodiazepine Receptors

- Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated as potent radioligands. These findings indicate potential applications in diagnostic imaging or therapeutic targeting (Ming-Rong Zhang et al., 2003).

Synthesis for Antihypertensive Agents

- Certain acetamide derivatives, like 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide, have been synthesized and evaluated for their activity against T-type Ca(2+) channels. This suggests potential applications in the development of antihypertensive agents (S. Watanuki et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetEGFR (Epidermal Growth Factor Receptor) and c-Met (Mesenchymal-Epithelial Transition factor) . These proteins play crucial roles in cell growth and differentiation.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the phosphorylation of EGFR and c-Met, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The compound affects the EGFR and c-Met signaling pathways. These pathways are involved in various cellular processes, including cell growth, survival, and differentiation. By inhibiting EGFR and c-Met, the compound disrupts these processes, leading to effects such as cell cycle arrest and apoptosis .

Result of Action

The compound’s action leads to significant molecular and cellular effects. It has been found to induce apoptosis (programmed cell death) and cell cycle arrest in a concentration-dependent manner . At the molecular level, the compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT .

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-14-9-10-15(12-17(14)23-11-5-4-8-20(23)25)22-19(24)13-26-18-7-3-2-6-16(18)21/h2-3,6-7,9-10,12H,4-5,8,11,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHASEBFRMFVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)

![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)